molecular formula C9H18ClNO2 B13515238 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride

2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride

Cat. No.: B13515238
M. Wt: 207.70 g/mol
InChI Key: CIQNZUJHCILSSM-UHFFFAOYSA-N
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Description

2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is a chemical compound with a unique spirocyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a diol with an amine in the presence of a catalyst to form the spirocyclic structure. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms in the rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C9H18ClNO2

Molecular Weight

207.70 g/mol

IUPAC Name

2-methyl-1,8-dioxa-4-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C9H17NO2.ClH/c1-8-5-10-6-9(12-8)3-2-4-11-7-9;/h8,10H,2-7H2,1H3;1H

InChI Key

CIQNZUJHCILSSM-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC2(O1)CCCOC2.Cl

Origin of Product

United States

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